[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride
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Description
The compound of interest, [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride, is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the N-Amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control . Another efficient synthesis route involves the preparation of pyrazole bromide from potassium tricyanomethanide, which allows for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . These methods demonstrate the flexibility and adaptability of synthetic strategies for pyrazole derivatives.
Molecular Structure Analysis
The molecular and supramolecular structures of pyrazole derivatives can be elucidated using single-crystal X-ray diffraction (SC-XRD) and supported by computational studies such as density functional theory (DFT) . These analyses provide insights into the geometry, vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, often at the amino groups, leading to a wide array of products. For example, reactions with electrophiles such as acetic anhydride and aromatic aldehydes occur at the amino groups without cyclization . Additionally, the reaction with carbon disulfide followed by alkylation can yield pyrazolo[1,5-b]1,2,4-triazoles, which are useful photographic couplers . The reactivity of these compounds can be further manipulated through the choice of reaction media, as demonstrated by the regioselective synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a thiazol-2-amine derivative reveals the presence of intermolecular hydrogen bonds and (\pi)-(\pi) contacts, which contribute to the stability of the three-dimensional network structure . These interactions can affect properties such as solubility, melting point, and reactivity. Furthermore, the antitumor activity of certain pyrazole derivatives, as indicated by their IC50 values against cell lines, highlights the importance of understanding these properties in the context of drug design .
Scientific Research Applications
Application
“[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride” is used as a reagent in the synthesis of various organic compounds . It’s a versatile intermediate that can be used to create a variety of complex molecules .
Method of Application
One example of its use is in the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine . This compound was synthesized in 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
Results
The resulting N-pyrazolyl imine was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . This demonstrates the utility of “[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride” as a reagent in organic synthesis .
properties
IUPAC Name |
(3-tert-butyl-1H-pyrazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-8(2,3)7-4-6(5-9)10-11-7;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYDUGWKCIURJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589342 |
Source
|
Record name | 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride | |
CAS RN |
1093649-71-8 |
Source
|
Record name | 1-(3-tert-Butyl-1H-pyrazol-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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